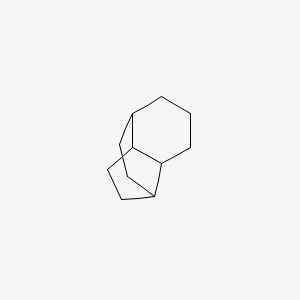
Octahydro-1H-1,4-ethanoindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1H-1,4-ethanoindene is a bicyclic hydrocarbon with the molecular formula C11H18. This compound is characterized by its fused five- and six-membered rings, making it a member of the bicyclo[4.3.0]nonane family. It is also known by other names such as trans-Perhydroindene and trans-Octahydro-1H-indene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-1,4-ethanoindene typically involves the hydrogenation of indene or its derivatives. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the bromination of octahydro-1H-indene followed by dehydrobromination .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of hydrogen gas and a suitable catalyst, typically palladium or platinum, under elevated temperatures and pressures to achieve complete hydrogenation of the indene precursor .
Analyse Chemischer Reaktionen
Types of Reactions: Octahydro-1H-1,4-ethanoindene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), high temperature, or UV light
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Brominated derivatives
Wissenschaftliche Forschungsanwendungen
Octahydro-1H-1,4-ethanoindene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Octahydro-1H-1,4-ethanoindene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways . The exact pathways and targets depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Octahydro-1H-1,4-ethanoindene can be compared with other similar bicyclic hydrocarbons, such as:
Decalin (Decahydronaphthalene): Another bicyclic hydrocarbon with two fused six-membered rings.
Bicyclo[4.3.0]nonane: A structural isomer with different ring fusion patterns.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo selective functionalization makes it valuable in various synthetic applications .
Eigenschaften
CAS-Nummer |
60887-91-4 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
tricyclo[5.4.0.04,8]undecane |
InChI |
InChI=1S/C11H18/c1-2-8-4-5-9-6-7-11(8)10(9)3-1/h8-11H,1-7H2 |
InChI-Schlüssel |
WGVHSGULIZWLSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC3CCC2C3C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















